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Compound of Interest

Compound Name: ML340

Cat. No.: B560464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical probe ML340 and its cross-

reactivity with other signaling pathways. ML340 is a potent and selective antagonist of the

human Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling

pathway. Understanding the selectivity of ML340 is crucial for its application in basic research

and for its potential as a therapeutic agent. This document summarizes available quantitative

data, details experimental protocols for cross-reactivity assessment, and provides

visualizations of the relevant signaling pathway and experimental workflows.

Primary Signaling Pathway of ML340: The
Hedgehog Pathway
ML340 functions as an inhibitor of the Hedgehog signaling pathway by directly targeting the

Smoothened (SMO) receptor, a G-protein coupled receptor (GPCR). In the canonical

Hedgehog pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the

Patched (PTCH1) receptor alleviates the inhibition of SMO. This allows SMO to transduce a

signal that ultimately leads to the activation of the GLI family of transcription factors (GLI1,

GLI2, and GLI3), which then regulate the expression of target genes involved in cell

proliferation, differentiation, and survival. ML340 binds to SMO and prevents this downstream

signaling cascade.
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Caption: Canonical Hedgehog signaling pathway and the inhibitory action of ML340 on the

SMO receptor.

Cross-Reactivity Profile of ML340
To assess the selectivity of ML340, it has been profiled against a panel of other receptors and

enzymes. The following table summarizes the available quantitative data on the cross-reactivity

of ML340.

Target Class Specific Target Assay Type
ML340 Activity
(IC50/Ki)

Reference

Primary Target Human SMO
Radioligand

Binding Assay
Ki = 140 nM [1]

Primary Target Human SMO
Cell-based

Reporter Assay
IC50 = 310 nM [1]

GPCR Adrenergic α1A
Radioligand

Binding Assay
> 10 µM [1]

GPCR Adrenergic α2A
Radioligand

Binding Assay
> 10 µM [1]

GPCR Dopamine D1
Radioligand

Binding Assay
> 10 µM [1]

GPCR Dopamine D2
Radioligand

Binding Assay
> 10 µM [1]

GPCR
Serotonin 5-

HT1A

Radioligand

Binding Assay
> 10 µM [1]

GPCR
Serotonin 5-

HT2A

Radioligand

Binding Assay
> 10 µM [1]

Ion Channel hERG
Patch Clamp

Assay
> 30 µM [1]

Kinase
Panel of 20

kinases

Biochemical

Kinase Assay

No significant

inhibition at 10

µM

[1]
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Data Summary: The data indicates that ML340 is a highly selective inhibitor of the SMO

receptor. It shows negligible activity against a range of other GPCRs, the hERG ion channel,

and a panel of 20 kinases at concentrations up to at least 10 µM, which is more than 30-fold

higher than its IC50 for SMO in cell-based assays.

Comparison with Alternative Hedgehog Pathway
Inhibitors
Several other small molecule inhibitors of the Hedgehog pathway, primarily targeting SMO,

have been developed. A comparison of their selectivity is crucial for selecting the appropriate

tool compound for a given experiment.

Compound Primary Target
Selectivity Profile
Highlights

Reference

ML340 SMO

Highly selective

against a panel of

GPCRs and kinases.

[1]

Vismodegib (GDC-

0449)
SMO

Generally selective,

but may have off-

target effects on other

GPCRs at higher

concentrations.

[2]

Sonidegib (LDE225) SMO
High selectivity for

SMO.
[3]

Cyclopamine SMO

A natural product

inhibitor of SMO,

known to have some

off-target effects.

[4]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays for GPCR Cross-Reactivity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b560464?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK158949/figure/ml340.f7/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://www.broadinstitute.org/mlpcn/mlpcn-small-molecules-big-impact
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the general procedure for assessing the binding of ML340 to a panel of

non-target GPCRs.

Radioligand Binding Assay Workflow

Prepare cell membranes
expressing the target GPCR

Incubate membranes with a specific
radioligand and varying concentrations of ML340

Separate bound from free radioligand
by rapid filtration

Quantify bound radioactivity
using a scintillation counter

Analyze data to determine
the Ki of ML340

Click to download full resolution via product page

Caption: Workflow for determining the binding affinity of ML340 to GPCRs.

Protocol Details:

Membrane Preparation: Cell membranes from cell lines stably overexpressing the GPCR of

interest are prepared by homogenization and centrifugation.

Binding Reaction: Membranes are incubated in a binding buffer containing a known

concentration of a high-affinity radioligand for the target receptor and a range of

concentrations of the test compound (ML340).
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Incubation: The reaction is incubated at a specific temperature for a defined period to reach

equilibrium.

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the

membrane-bound radioligand from the free radioligand.

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound

radioligand.

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-

Prusoff equation.

Cell-Based Hedgehog Pathway Reporter Assay
This protocol describes a cell-based assay to measure the functional inhibition of the

Hedgehog pathway by ML340.

Protocol Details:

Cell Culture: A cell line that is responsive to Hedgehog signaling and stably transfected with

a GLI-responsive reporter gene (e.g., luciferase) is used.

Treatment: Cells are plated in multi-well plates and treated with a Hedgehog pathway agonist

(e.g., a small molecule agonist of SMO or a conditioned medium containing Shh) in the

presence of varying concentrations of ML340.

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for

reporter gene expression.

Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g.,

luciferase) is measured using a luminometer.
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Data Analysis: The luminescence data is normalized to a control (agonist-treated cells

without inhibitor) and plotted against the concentration of ML340 to determine the IC50

value.

Conclusion
The available data strongly supports that ML340 is a highly selective inhibitor of the

Smoothened receptor within the Hedgehog signaling pathway. Its minimal cross-reactivity

against a range of other signaling proteins makes it a valuable tool for specifically probing the

function of the Hedgehog pathway in biological systems and a promising candidate for further

therapeutic development. Researchers using ML340 can have a high degree of confidence that

the observed biological effects are due to the specific inhibition of Hedgehog signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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